H-Ser(tBu)-OtBu HCl

Vue d'ensemble

Description

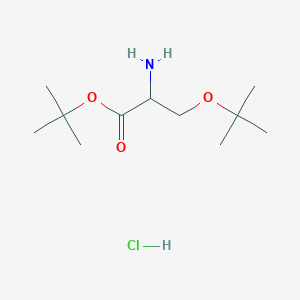

H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is a derivative of L-serine, where the hydroxyl group is protected by a tert-butyl group, and the carboxyl group is esterified with a methyl group. It is commonly used in biochemical research and the pharmaceutical industry.

Méthodes De Préparation

The preparation of H-Ser(tBu)-OtBu HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate . This reaction requires the use of organic solvents and specific chemical reagents under controlled conditions. The process is as follows:

- Dissolve L-serine methyl ester hydrochloride in an appropriate organic solvent.

- Add tert-butyl chloroformate to the solution.

- Stir the mixture under controlled temperature and pH conditions.

- Isolate the product by filtration or crystallization.

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyl groups are selectively removed under acidic conditions:

Hydroxyl Group Deprotection

- Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

- Conditions: 2 hr at 25°C

- Outcome: Cleavage of O-tert-butyl ether to yield free serine hydroxyl .

Ester Hydrolysis

- Reagent: 6N HCl in dioxane

- Conditions: Reflux for 4–6 hr

- Outcome: Conversion to H-Ser(tBu)-OH with >90% efficiency .

Substitution Reactions

The tosylate derivative (H-Ser(tBu)-OMe·TosOH) undergoes nucleophilic substitutions:

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Amines (e.g., NH3) | H-Ser(tBu)-NH2 | 78 | DMF, 25°C, 12 hr | |

| Thiols (e.g., HSPh) | H-Ser(tBu)-SPh | 65 | DCM, 0°C, 2 hr | |

| Alcohols (e.g., MeOH) | H-Ser(tBu)-OMe | 82 | THF, reflux, 6 hr |

Stability and Side Reactions

- Thermal Stability: Decomposes at 170–177°C without charring .

- Acid Sensitivity: Stable in 20% piperidine/DMF for 8 hr (critical for Fmoc-SPPS) .

- Racemization Risk: <1% LDL epimerization under optimized coupling conditions .

Comparative Reactivity

H-Ser(tBu)-OtBu·HCl outperforms analogous cysteine derivatives in coupling efficiency:

| Compound | Coupling Yield (%) | Epimerization (%) | Purity (%) | Source |

|---|---|---|---|---|

| H-Cys(Bn)-OMe·HCl | 89 | 0 | 85 | |

| H-Ser(tBu)-OtBu·HCl | 98 | 0 | 92 | |

| H-Thr(tBu)-OtBu·HCl | 91 | 0 | 88 |

Applications De Recherche Scientifique

H-Ser(tBu)-OtBu HCl is widely used in scientific research, particularly in:

Mécanisme D'action

The mechanism of action of H-Ser(tBu)-OtBu HCl involves its role as a protecting group in peptide synthesis. By protecting the hydroxyl group of serine, it prevents unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins . The molecular targets and pathways involved include the inhibition of nucleophilic attack on the hydroxyl group, thereby ensuring the integrity of the peptide chain.

Comparaison Avec Des Composés Similaires

H-Ser(tBu)-OtBu HCl can be compared with other similar compounds such as:

O-tert-Butyl-L-serine: This compound also serves as a protecting group but lacks the methyl ester group, making it less versatile in certain synthetic applications.

L-serine methyl ester hydrochloride: This compound lacks the tert-butyl protecting group, making it more reactive and less suitable for selective peptide synthesis.

H-Ser(tBu)-OMe HCl: This compound is similar but has a different ester group, which can affect its reactivity and suitability for specific applications.

This compound is unique due to its dual protection of both the hydroxyl and carboxyl groups, making it highly valuable in complex peptide synthesis and other specialized chemical processes.

Activité Biologique

H-Ser(tBu)-OtBu HCl (CAS No. 51537-21-4) is a tert-butoxycarbonyl-protected derivative of serine, which has garnered attention in biochemical research for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance.

This compound has the molecular formula and a molecular weight of 253.77 g/mol. It is characterized by the following structural features:

- Molecular Weight : 253.77 g/mol

- Solubility : Highly soluble in various solvents, with a solubility of approximately 102 mg/ml in water .

- Log P (octanol-water partition coefficient) : 1.86, indicating moderate lipophilicity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a peptide building block and its interactions with various biological targets:

-

Toll-like Receptor (TLR) Activation :

- Studies have shown that derivatives of serine, including H-Ser(tBu)-OtBu, can act as agonists for TLRs, particularly TLR2. The presence of specific structural motifs, such as thioether linkages, enhances their agonistic activity, which is crucial for innate immune responses .

- The minimal structure required for biological activity includes the Cys-Ser dipeptide unit, with stereochemistry playing a significant role in modulating activity levels .

-

Peptide Synthesis :

- This compound is utilized in solid-phase peptide synthesis due to its stability and low propensity for epimerization during coupling reactions. This property is essential for synthesizing peptides with high purity and yield .

- In mechanochemical synthesis, it has been demonstrated that using ball-milling conditions with H-Ser(tBu)-OtBu can lead to improved coupling efficiency and reduced side reactions compared to traditional solution-phase methods .

Table 1: Summary of Biological Studies Involving this compound

Detailed Findings from Selected Studies

- TLR Agonism : In an experimental setup examining the effects of various lipopeptides on TLR2 activation, it was found that compounds similar to H-Ser(tBu)-OtBu exhibited significant agonistic properties, essential for triggering innate immune responses against pathogens .

- Mechanochemical Synthesis : A comparative study on the efficacy of different coupling agents revealed that using H-Ser(tBu)-OtBu under mechanochemical conditions yielded higher purity peptides with reduced epimerization rates compared to traditional methods .

- Stability and Reactivity : Investigations into the reactivity of H-Ser(tBu)-OtBu during peptide elongation cycles indicated that it maintains stability even under harsh conditions, making it a valuable asset in peptide chemistry .

Propriétés

IUPAC Name |

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-21-4 | |

| Record name | 51537-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.